![molecular formula C6H10N4O B1611194 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 59023-32-4](/img/structure/B1611194.png)
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (4-ADMC) is a synthetic organic compound belonging to the class of pyrazole derivatives. It is a white solid, soluble in water and organic solvents. 4-ADMC has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, such as 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives also exhibited significant antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antifungal Activity
Several 3- (4-chlorophenyl)-4-substituted pyrazoles have been screened for their antifungal activity against pathogenic fungal strains .
Industrial Applications
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Safety and Hazards
Harmful if swallowed, may cause skin and respiratory irritation .
Future Directions
Research on the fungicidal properties of pyrazole-4-carboxamides, including their inhibitory effects against pathogens like Alternaria solani and Fusarium oxysporum, shows promise. Compound 8j, in particular, exhibits good in vitro fungicidal activity and could be a candidate for further study .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s known that the compound has a melting point of 224-226°c and a predicted boiling point of 3551±220 °C . These properties can impact the bioavailability of the compound.
Result of Action
It’s known that pyrazole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
4-amino-2,5-dimethylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEONVQIUBKEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550512 | |
Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59023-32-4 | |
Record name | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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